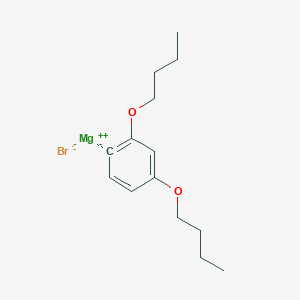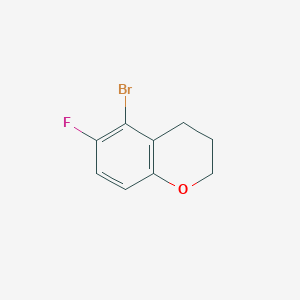
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyclopropylamine and a thiazole-forming reagent such as 2-bromo-1-(4-chlorophenyl)ethanone. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the cyclopropyl group.
N-cyclopropyl-5-methylthiazol-2-amine: Similar structure but without the chlorophenyl group.
4-(4-Bromophenyl)-N-cyclopropyl-5-methylthiazol-2-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the cyclopropyl group contributes to its stability and potential biological activity .
Properties
Molecular Formula |
C13H13ClN2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13ClN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |
InChI Key |
NHKZSAFMAFTDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)




![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)




